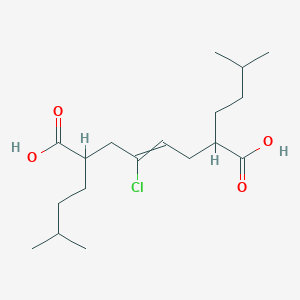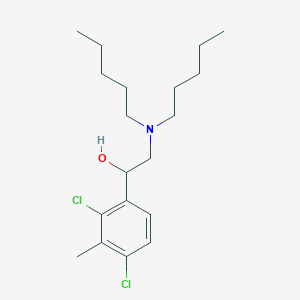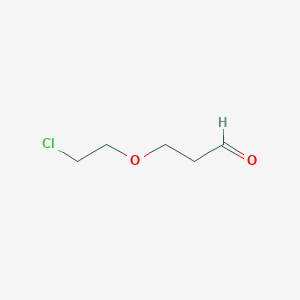
3-(2-Chloroethoxy)propanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloroethoxy)propanal is an organic compound with the molecular formula C5H9ClO2. It is a chlorinated aldehyde, characterized by the presence of a chloroethoxy group attached to a propanal backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloroethoxy)propanal typically involves the reaction of 3-chloropropanal with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the chloroethoxy group. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and scalability. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloroethoxy)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: 3-(2-Chloroethoxy)propanoic acid.
Reduction: 3-(2-Chloroethoxy)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloroethoxy)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(2-Chloroethoxy)propanal involves its reactivity as an aldehyde and a chloroalkane. The aldehyde group can undergo nucleophilic addition reactions, while the chloro group can participate in nucleophilic substitution reactions. These reactions enable the compound to interact with various molecular targets and pathways, facilitating its use in organic synthesis and other applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Bromoethoxy)propanal: Similar structure but with a bromo group instead of a chloro group.
3-(2-Iodoethoxy)propanal: Similar structure but with an iodo group instead of a chloro group.
3-(2-Methoxyethoxy)propanal: Similar structure but with a methoxy group instead of a chloro group.
Uniqueness
3-(2-Chloroethoxy)propanal is unique due to its specific reactivity profile, which is influenced by the presence of the chloro group. This makes it a valuable intermediate in organic synthesis, offering distinct advantages over its bromo, iodo, and methoxy counterparts in certain reactions .
Eigenschaften
CAS-Nummer |
5422-33-3 |
|---|---|
Molekularformel |
C5H9ClO2 |
Molekulargewicht |
136.58 g/mol |
IUPAC-Name |
3-(2-chloroethoxy)propanal |
InChI |
InChI=1S/C5H9ClO2/c6-2-5-8-4-1-3-7/h3H,1-2,4-5H2 |
InChI-Schlüssel |
XXKVOLCCICDWCM-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


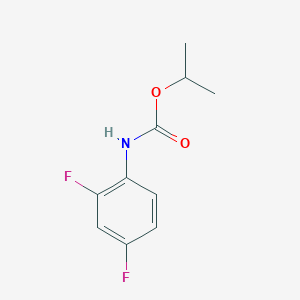
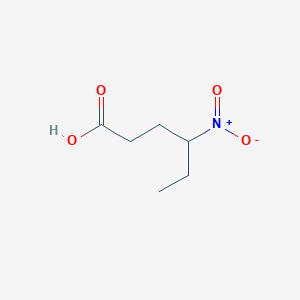
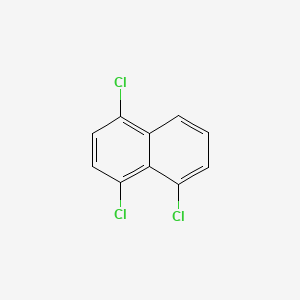
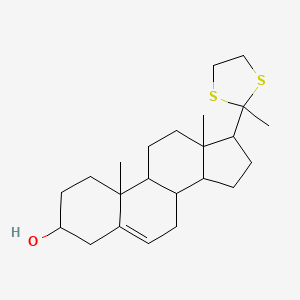
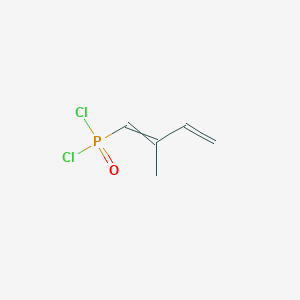
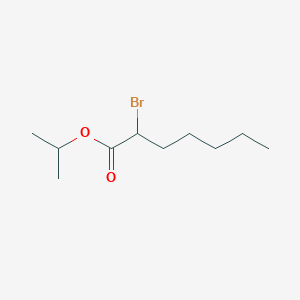
![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)

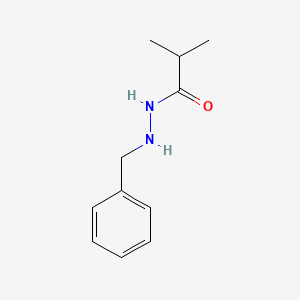

![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
